molecular formula C8H12Cl2N4 B15321340 2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride

2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride

Cat. No.: B15321340
M. Wt: 235.11 g/mol
InChI Key: OWPRQPYCMRNPKV-UHFFFAOYSA-N
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Description

2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride is a chemical compound belonging to the class of imidazo[4,5-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b .... The compound features a fused imidazole and pyridine ring system, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride typically involves the following steps:

  • Formation of the Imidazo[4,5-c]pyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, with aldehydes or ketones in the presence of acid catalysts[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....

  • Introduction of the Ethylamine Group: : The ethylamine group can be introduced through nucleophilic substitution reactions, where the imidazo[4,5-c]pyridine core reacts with ethylamine under specific conditions.

  • Formation of the Dihydrochloride Salt: : The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out with various nucleophiles, such as alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: : Alkyl halides, amines, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Oxidized derivatives of the compound, such as carboxylic acids or ketones.

  • Reduction: : Reduced derivatives, such as alcohols or amines.

  • Substitution: : Substituted derivatives with different functional groups attached to the core structure.

Scientific Research Applications

2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride has various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: : Employed in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and target organism.

Comparison with Similar Compounds

2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride is compared with other similar compounds, such as imidazo[4,5-b]pyridine derivatives and other imidazole-containing compounds. Its uniqueness lies in its specific structure and the resulting biological activities.

List of Similar Compounds

  • Imidazo[4,5-b]pyridine derivatives

  • Other imidazole-containing compounds

  • Related pyridine derivatives

This compound's unique structure and diverse applications make it a valuable subject of scientific research and industrial development. Its synthesis, reactions, and applications highlight its potential in various fields, from chemistry to medicine.

Properties

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.11 g/mol

IUPAC Name

2-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H10N4.2ClH/c9-3-1-8-11-6-2-4-10-5-7(6)12-8;;/h2,4-5H,1,3,9H2,(H,11,12);2*1H

InChI Key

OWPRQPYCMRNPKV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CCN.Cl.Cl

Origin of Product

United States

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